2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline
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Overview
Description
2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline is a complex organic compound that features a quinoxaline core substituted with a piperazine ring, which is further substituted with a fluorinated pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of the Piperazine Ring: The quinoxaline core is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazinyl-quinoxaline intermediate.
Fluorinated Pyrimidine Substitution: The final step involves the nucleophilic substitution of the piperazinyl-quinoxaline intermediate with 5-fluoro-2,6-dimethylpyrimidine, typically using a palladium-catalyzed cross-coupling reaction under inert atmosphere conditions
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the quinoxaline and pyrimidine rings.
Reduction: Reduction reactions can target the quinoxaline ring, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Products include quinoxaline dioxides and pyrimidine N-oxides.
Reduction: Products include dihydroquinoxalines.
Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent
Mechanism of Action
The mechanism of action of 2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The fluorinated pyrimidine moiety is particularly important for binding affinity and specificity, while the quinoxaline core can interact with hydrophobic pockets in the target protein .
Comparison with Similar Compounds
Similar Compounds
Pyrimidinamine Derivatives: These compounds share the pyrimidine core and are known for their biological activity, particularly as fungicides and pharmaceuticals.
Quinoxaline Derivatives: These compounds are widely studied for their antimicrobial and anticancer properties.
Uniqueness
2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the fluorinated pyrimidine enhances its binding affinity and specificity, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6/c1-12-17(20)19(23-14(3)21-12)26-10-8-25(9-11-26)18-13(2)22-15-6-4-5-7-16(15)24-18/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMBUBZDJZRDDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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